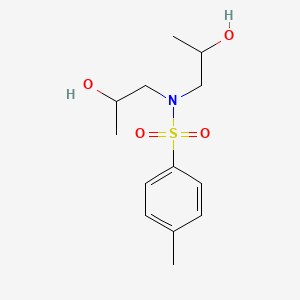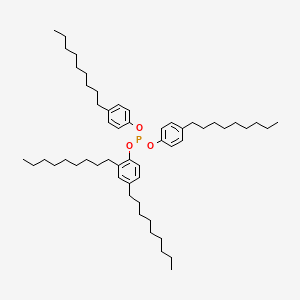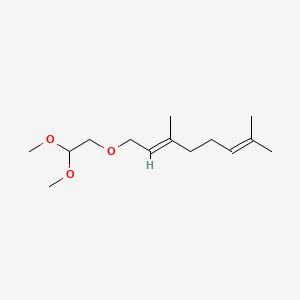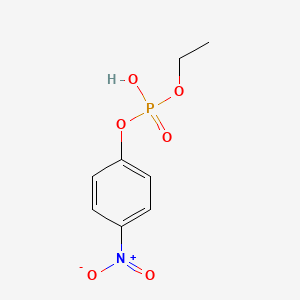
2-Pyridinamine, 6-chloro-4-(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- is an organic compound with the molecular formula C6H3Cl4N. It is also known as 2-Chloro-6-(trichloromethyl)pyridine. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- can be synthesized through the chlorination of 2-aminopyridine. The reaction involves the use of chlorinating agents such as iron(III) chloride (FeCl3) or phosphorus pentachloride (PCl5). The process typically requires heating and the presence of a solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)- involves large-scale chlorination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The compound is then purified through crystallization or distillation techniques to achieve the required quality for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloropicolinic acid.
Reduction: The compound can be reduced to form 2-aminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions
Major Products Formed
Oxidation: 6-Chloropicolinic acid.
Reduction: 2-Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as those involved in nitrification processes. The compound binds to the active site of the enzyme, preventing the conversion of ammonium to nitrite. This inhibition is crucial in agricultural applications to reduce nitrogen loss from soil .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: A closely related compound with similar chemical properties.
6-Chloropicolinic acid: An oxidation product of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)-.
2-Aminopyridine: A precursor in the synthesis of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)-
Uniqueness
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
52413-68-0 |
|---|---|
Formule moléculaire |
C6H4Cl4N2 |
Poids moléculaire |
245.9 g/mol |
Nom IUPAC |
6-chloro-4-(trichloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4Cl4N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) |
Clé InChI |
XTXUWTPNFPGYPO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1N)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















